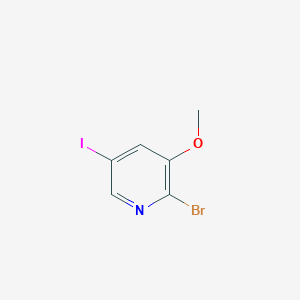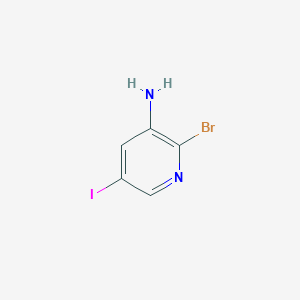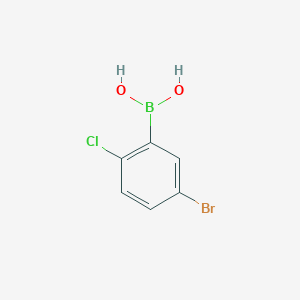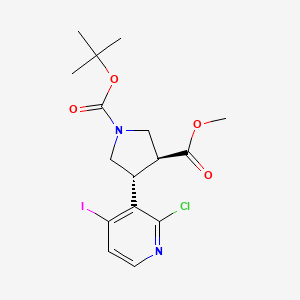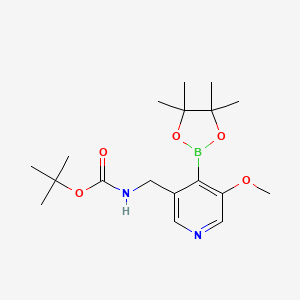![molecular formula C11H22ClNO B1372260 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride CAS No. 1170999-61-7](/img/structure/B1372260.png)
4-[(Cyclopentyloxy)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclopentyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H22ClNO and a molecular weight of 219.75 g/mol . It is primarily used in research settings and is known for its unique structure, which includes a piperidine ring substituted with a cyclopentyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with cyclopentylmethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentyloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(Cyclopentyloxy)methyl]piperidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopentyloxy group and the piperidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclohexyloxy)methyl]piperidine hydrochloride
- 4-[(Cyclobutyloxy)methyl]piperidine hydrochloride
- 4-[(Cyclopropyloxy)methyl]piperidine hydrochloride
Uniqueness
4-[(Cyclopentyloxy)methyl]piperidine hydrochloride is unique due to its specific cyclopentyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential pharmaceutical applications .
Properties
IUPAC Name |
4-(cyclopentyloxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10;/h10-12H,1-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBXRGKHMXMQNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
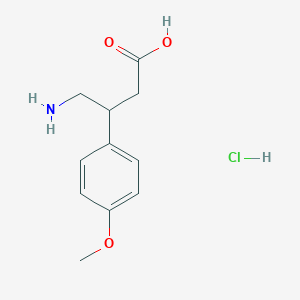
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)
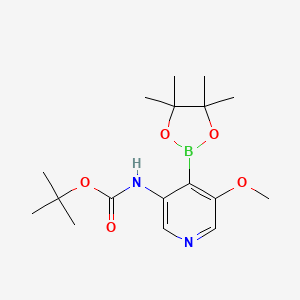

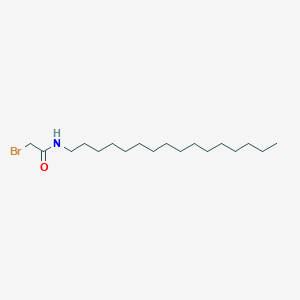
![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)
